molecular formula C17H13N3O3 B14198371 Methyl 4-amino-3-benzoylcinnoline-8-carboxylate CAS No. 835650-70-9

Methyl 4-amino-3-benzoylcinnoline-8-carboxylate

Cat. No.: B14198371
CAS No.: 835650-70-9
M. Wt: 307.30 g/mol
InChI Key: ZDKNKSCSABSKHB-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-benzoylcinnoline-8-carboxylate is a complex organic compound with a unique structure that includes a cinnoline core, an amino group, a benzoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-benzoylcinnoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-3-benzoylcinnoline with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the ester moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-benzoylcinnoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-benzoylcinnoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    Methyl 4-amino-3-benzoylcinnoline-7-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 4-amino-3-benzoylcinnoline-6-carboxylate: Another positional isomer with distinct chemical properties.

Uniqueness: Methyl 4-amino-3-benzoylcinnoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

835650-70-9

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 4-amino-3-benzoylcinnoline-8-carboxylate

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-9-5-8-11-13(18)15(20-19-14(11)12)16(21)10-6-3-2-4-7-10/h2-9H,1H3,(H2,18,19)

InChI Key

ZDKNKSCSABSKHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C(=NN=C21)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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